(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two methoxymethyl groups and two diphenyl groups attached to a dihydroimidazolium core. The tetrafluoroborate anion serves as a counterion, stabilizing the overall structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method starts with the preparation of the dihydroimidazolium core, followed by the introduction of the methoxymethyl and diphenyl groups. The final step involves the addition of the tetrafluoroborate anion to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorinated properties, used as a solvent and synthetic intermediate.
Cobaltosic Oxide Doped with Tin: A compound with similar catalytic properties, used in industrial applications.
Uniqueness
What sets (4S,5S)-1,3-Bis(2-(methoxymethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate apart is its unique combination of methoxymethyl and diphenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from catalysis to drug development.
Properties
Molecular Formula |
C31H31BF4N2O2 |
---|---|
Molecular Weight |
550.4 g/mol |
IUPAC Name |
1,3-bis[2-(methoxymethyl)phenyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H31N2O2.BF4/c1-34-21-26-17-9-11-19-28(26)32-23-33(29-20-12-10-18-27(29)22-35-2)31(25-15-7-4-8-16-25)30(32)24-13-5-3-6-14-24;2-1(3,4)5/h3-20,23,30-31H,21-22H2,1-2H3;/q+1;-1 |
InChI Key |
DBGSHWHILIOOHZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COCC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5COC |
Origin of Product |
United States |
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